1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro-
Overview
Description
1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is a chemical compound with the empirical formula C7H4ClNO3S and a molecular weight of 217.63 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of 1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is ClS(=O)(=O)c1ccc2oncc2c1 .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves reactions with alkynes in the presence of a catalyst, leading to the formation of isoxazole-linked glyco-conjugates .Physical And Chemical Properties Analysis
1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is a solid substance . It has an empirical formula of C7H4ClNO3S and a molecular weight of 217.63 .Scientific Research Applications
Transformation and Reactivity Studies
The reactivity of 1,2,3-triazoles with sulfonyl chlorides, including 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, was explored to produce regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. These reactions yielded mixtures of isomers, with the nature of the azolyl ring and the sulfonyl chloride substituent size affecting the isomer ratio. This study provided insights into synthesizing sulfonyl-triazole derivatives, potentially useful in various chemical applications (Beryozkina et al., 2015).
Synthesis and Application in Organic Chemistry
1,2-Benzisoxazole derivatives, including those with sulfonyl chloride functionalities, have been synthesized and investigated for their potential in organic synthesis and medicinal chemistry. For instance, the Friedel-Crafts sulfonylation reaction in ionic liquids has been used to synthesize diaryl sulfones from benzene and substituted benzenes using sulfonyl chlorides, demonstrating the utility of 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, in such reactions (Nara et al., 2001).
Anticonvulsant Activity Studies
The synthesis and evaluation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives for anticonvulsant activities highlighted the relevance of 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, in medicinal chemistry. Certain derivatives showed significant anticonvulsant activities in mice, emphasizing the compound's potential as a precursor for developing new anticonvulsant drugs (Uno et al., 1979).
Electrochemical Mineralization Studies
Research on the electrochemical mineralization of sulfamethoxazole (SMX) using anodes like Ti/SnO2-Sb/Ce-PbO2 revealed the degradation pathways of SMX in contaminated water. This study indirectly highlights the environmental relevance of compounds like 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, in understanding the degradation processes of organic pollutants in aquatic environments (Lin et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-chloro-1,2-benzoxazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYZUUVNYMHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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